molecular formula C19H16N2O3S3 B2938109 (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 896359-48-1

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

Cat. No. B2938109
CAS RN: 896359-48-1
M. Wt: 416.53
InChI Key: BPUBWLLMNOGYEJ-VXPUYCOJSA-N
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Description

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a useful research compound. Its molecular formula is C19H16N2O3S3 and its molecular weight is 416.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrophysiological Activity
The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has shown significant electrophysiological activity, potentially comparable to known selective class III agents like sematilide, indicating the potential for cardiac arrhythmia management. This emphasizes the versatility of the sulfonamide group for producing class III electrophysiological activity in benzamide derivatives (Morgan et al., 1990).

Antimalarial and Antiviral Potential
A study on N-(phenylsulfonyl)acetamide derivatives revealed their promising in vitro antimalarial activity, characterized by their ADMET properties, and theoretical calculations suggested a high tendency for electron transfer, indicating potential utility in treating malaria and even exploring applications against COVID-19 through molecular docking studies (Fahim & Ismael, 2021).

Chemical Synthesis and Metal Complex Formation
Research involving the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd highlighted its application in the formation of novel compounds through cyclization reactions, indicating potential for developing new chemical entities with unique properties (Adhami et al., 2012).

Development of Anticonvulsants
The preparation of sultone oximes and their derivatives, important intermediates for drugs like zonisamide, underscores the utility of sulfonamide derivatives in the synthesis of anticonvulsant medications (Arava et al., 2007).

Exploring Carbonic Anhydrase Inhibition
A library of sulphonamides was synthesized to evaluate their inhibitory potency towards human carbonic anhydrase isoforms, showing preference for isoforms II and XII. This study indicates the potential therapeutic applications of these compounds in managing conditions related to carbonic anhydrase activity (Distinto et al., 2019).

Gelation Behavior and Molecular Interactions
The synthesis and investigation of N-(thiazol-2-yl) benzamide derivatives for their gelation behavior highlighted the impact of methyl functionality and non-covalent interactions, presenting applications in the field of material science for developing novel gelators (Yadav & Ballabh, 2020).

properties

IUPAC Name

4-methylsulfanyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S3/c1-4-11-21-16-10-9-15(27(3,23)24)12-17(16)26-19(21)20-18(22)13-5-7-14(25-2)8-6-13/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUBWLLMNOGYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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